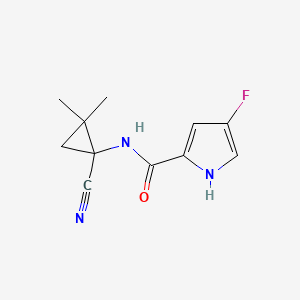

![molecular formula C12H7Cl2F3N2O B2389167 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine CAS No. 400075-75-4](/img/structure/B2389167.png)

4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir, a TFMP derivative, was reported using a chiral auxiliary . Later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular formula of “this compound” is C12H7Cl2F3N2O . The molecular weight is 323.09800 .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

4-Cl-3-C5T2P2MP has been found to possess a range of biochemical and physiological properties which make it a promising candidate for use in laboratory experiments. It has been studied for its potential applications in the fields of drug discovery, pharmacology, and biochemistry. For example, 4-Cl-3-C5T2P2MP has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, thus making it a potential tool for drug discovery. It has also been studied for its potential applications in the fields of gene expression and signal transduction.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .

Mode of Action

It is known that the trifluoromethyl group in organic compounds can significantly influence the biological activities and physical properties of the compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety may contribute to the compound’s interaction with its targets .

Biochemical Pathways

It is known that similar compounds can affect pain pathways by interacting with peripheral sensory trigeminal nerves .

Pharmacokinetics

Similar compounds have been shown to display potent analgesic efficacy and an ultrashort to long duration of action .

Result of Action

The compound has been associated with analgesic effects. In a study of similar compounds, most displayed potent analgesic efficacy and an ultrashort to long duration of action . They were found to be useful as analgesics, relieving pain in the presence of naloxone .

Action Environment

It is known that the spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the biological activity of similar compounds .

Advantages and Limitations for Lab Experiments

4-Cl-3-C5T2P2MP has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. In addition, 4-Cl-3-C5T2P2MP is a relatively safe compound, with no reported adverse effects in laboratory studies. However, there are some limitations to its use in laboratory experiments. For example, 4-Cl-3-C5T2P2MP has a relatively short half-life, which means that it must be used quickly or stored properly in order to maintain its efficacy. In addition, 4-Cl-3-C5T2P2MP is not very soluble in water, which can limit its effectiveness in certain experiments.

Future Directions

Given the promising properties of 4-Cl-3-C5T2P2MP, there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 4-Cl-3-C5T2P2MP and to identify new applications for it. In addition, further research could be conducted to improve the solubility of 4-Cl-3-C5T2P2MP in water, as well as to develop new synthetic methods for its production. Finally, further research could be conducted to evaluate the safety and efficacy of 4-Cl-3-C5T2P2MP for use in humans.

Synthesis Methods

4-Cl-3-C5T2P2MP is synthesized by a two-step reaction process. The first step involves the reaction of 4-chloro-3-methylpyridine with 3-chloro-5-(trifluoromethyl)-2-pyridinol in a basic medium. This reaction yields a pyridine derivative with a chlorine atom, three oxygen atoms, a methyl group, and a trifluoromethyl group. The second step involves the oxidation of this intermediate with potassium permanganate. This reaction yields the desired 4-Cl-3-C5T2P2MP.

properties

IUPAC Name |

3-chloro-2-(4-chloro-2-methylpyridin-3-yl)oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2O/c1-6-10(8(13)2-3-18-6)20-11-9(14)4-7(5-19-11)12(15,16)17/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJIAYIXVGTJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)

![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389090.png)

![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)